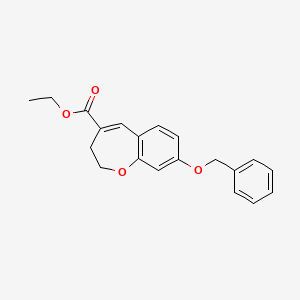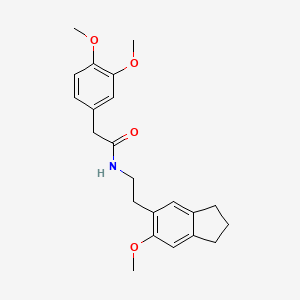
ethyl 8-phenylmethoxy-2,3-dihydro-1-benzoxepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 8-phenylmethoxy-2,3-dihydro-1-benzoxepine-4-carboxylate is a synthetic organic compound belonging to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring This compound is characterized by the presence of an ethyl ester group at the 4-position and a benzyloxy group at the 8-position of the benzoxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-phenylmethoxy-2,3-dihydro-1-benzoxepine-4-carboxylate typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable activating agent, such as a strong acid or base.
Esterification: The ethyl ester group can be introduced through an esterification reaction involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxepine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving benzoxepine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 8-phenylmethoxy-2,3-dihydro-1-benzoxepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzyloxy group may play a role in binding to hydrophobic pockets, while the ester group could be involved in hydrogen bonding interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
8-Benzyloxy-substituted quinoline ethers: These compounds share the benzyloxy group and have shown antimicrobial activities.
Phenoxy acetamide derivatives: These compounds have similar structural features and have been investigated for their pharmacological activities.
Uniqueness: ethyl 8-phenylmethoxy-2,3-dihydro-1-benzoxepine-4-carboxylate is unique due to its specific combination of functional groups and the benzoxepine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 8-phenylmethoxy-2,3-dihydro-1-benzoxepine-4-carboxylate |
InChI |
InChI=1S/C20H20O4/c1-2-22-20(21)17-10-11-23-19-13-18(9-8-16(19)12-17)24-14-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3 |
InChI Key |
DKZAZDMSNQUIJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OCC3=CC=CC=C3)OCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl[3-(2-aminoethyl)phenyl]acetate](/img/structure/B8515848.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-(4-methylphenyl)-](/img/structure/B8515853.png)
![3-(3-Pyridinyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8515861.png)

![N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide](/img/structure/B8515882.png)




![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-N-methylacetamide](/img/structure/B8515919.png)




